molecular formula C10H15N3O2S B2834777 methyl N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate CAS No. 717873-65-9

methyl N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate

Cat. No.: B2834777
CAS No.: 717873-65-9
M. Wt: 241.31
InChI Key: HOILMJCAEGXJHH-UHFFFAOYSA-N
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Description

Methyl N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate is a synthetic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a cyclopentylmethyl group and at the 2-position with a methyl carbamate moiety. The 1,3,4-thiadiazole scaffold is well-documented for its broad-spectrum biological activities, including insecticidal, fungicidal, and antimicrobial properties . The cyclopentylmethyl substituent introduces steric bulk and lipophilicity, which may enhance membrane permeability and target binding compared to smaller alkyl or aryl groups.

For example, 1,3,4-thiadiazoles with nitroaryl substituents exhibit anti-Helicobacter pylori activity, suggesting that the cyclopentylmethyl group could modulate target specificity or pharmacokinetics .

Properties

IUPAC Name

methyl N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-15-10(14)11-9-13-12-8(16-9)6-7-4-2-3-5-7/h7H,2-6H2,1H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOILMJCAEGXJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NN=C(S1)CC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate typically involves the reaction of cyclopentylmethylamine with carbonylimidazole in the presence of a suitable solvent. The reaction proceeds through the formation of an intermediate, which is then treated with methyl isocyanate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization and drying under vacuum to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

methyl N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

methyl N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl [5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations on the Thiadiazole Ring

The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on substituents at the 2- and 5-positions. Key comparisons include:

Compound Name 5-Position Substituent 2-Position Functional Group Reported Activity Reference
Methyl N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate Cyclopentylmethyl Methyl carbamate Inferred: Insecticidal, fungicidal (structural analogy)
Tebuthiuron 1,1-Dimethylethyl (tert-butyl) Dimethylurea Herbicidal
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine 4-Methylphenyl Amine (-NH₂) Structural studies; antifungal
N-[5-(Ethylthio)-1,3,4-thiadiazol-2-yl]sulfamide Ethylthio Sulfamide (-SO₂-NH₂) Carbonic anhydrase inhibition
2-Chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]acetamide Cyclopentylmethyl Chloroacetamide Structural analog; no activity data

Key Observations:

  • Cyclopentylmethyl vs. Tebuthiuron’s urea group confers herbicidal activity, whereas the carbamate in the target compound may favor fungicidal or insecticidal effects .
  • Aryl vs. Alkyl Substituents: Aryl groups (e.g., 4-methylphenyl in ) enhance π-π stacking interactions with aromatic residues in enzymes, while alkyl chains like cyclopentylmethyl improve lipophilicity and bioavailability.

Functional Group Variations

The 2-position functional group critically influences mechanism of action:

Carbamate vs. Sulfamide
  • Carbamate (Target Compound): Carbamates are hydrolytically stable esters that can act as transition-state analogs or irreversible enzyme inhibitors. For example, carbonic anhydrase inhibitors often feature sulfonamides, but carbamates may target serine hydrolases or acetylcholinesterases .
  • Sulfamide (N-[5-(Ethylthio)-1,3,4-thiadiazol-2-yl]sulfamide): Sulfamides exhibit strong hydrogen-bonding capabilities, making them effective in inhibiting metalloenzymes like carbonic anhydrase .
Carbamate vs. Urea (Tebuthiuron)
  • Urea derivatives like tebuthiuron act as photosystem II inhibitors in plants, whereas carbamates are more commonly associated with acetylcholinesterase inhibition in pests .

Biological Activity

Methyl N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews its synthesis, biological evaluations, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The compound's molecular formula is C12H16N4O2SC_{12}H_{16}N_4O_2S, with a molecular weight of 288.35 g/mol. The structure includes a thiadiazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC12H16N4O2SC_{12}H_{16}N_4O_2S
Molecular Weight288.35 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves the reaction of cyclopentylmethylamine with appropriate thiadiazole derivatives. The process may include steps such as:

  • Formation of Thiadiazole : Reacting thiosemicarbazide with an appropriate carbonyl compound.
  • Carbamate Formation : Treating the thiadiazole with methyl chloroformate to yield the carbamate derivative.

Antimicrobial Activity

Recent studies have shown that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Research indicates that derivatives related to this compound demonstrate effective antibacterial activity against various pathogens. For example, a related compound showed an EC50 value of 22 μg/ml against Xanthomonas axonopodis and 15 μg/ml against Xanthomonas oryzae .

Antitumor Activity

This compound has also been evaluated for antitumor potential:

  • Cytotoxicity Assays : Compounds with similar structures showed promising cytotoxic effects against lung cancer cell lines in MTS assays. For example, certain derivatives displayed IC50 values as low as 6.26 μM against A549 cells .

Case Studies

  • Case Study on Antibacterial Efficacy :
    • A study evaluated several thiadiazole derivatives for their antibacterial properties. The results indicated that compounds similar to this compound had potent activity against gram-positive and gram-negative bacteria.
  • Case Study on Anticancer Effects :
    • In a recent investigation involving the synthesis of new thiadiazole derivatives, it was found that specific structural modifications led to enhanced cytotoxicity against various cancer cell lines. This suggests that this compound could be a candidate for further development in cancer therapeutics.

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